

Structural Analysis of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine
Hydrochloride

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Abstract

1-(2-Furoyl)piperazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a versatile synthetic intermediate in the development of various therapeutic agents.[1][2][3] This technical guide provides an in-depth structural analysis of **1-(2-Furoyl)piperazine hydrochloride**, compiling available spectroscopic data and outlining detailed experimental protocols for its characterization. While a definitive single-crystal X-ray diffraction study for this specific hydrochloride salt is not publicly available, this guide presents a comprehensive overview of its molecular structure through other analytical techniques and provides context for its biological activity, particularly as a tyrosinase inhibitor.

Chemical and Physical Properties

1-(2-Furoyl)piperazine hydrochloride is the hydrochloride salt of 1-(2-Furoyl)piperazine. The addition of hydrochloric acid enhances its stability and solubility, making it more suitable for pharmaceutical applications.[1][3]

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ ClN ₂ O ₂	[4]
Molecular Weight	216.67 g/mol	[4] [5]
IUPAC Name	furan-2-yl(piperazin-1-yl)methanone;hydrochloride	[4]
CAS Number	60548-09-6	[4]
Appearance	White to light yellow/orange powder/crystal	[6]
Melting Point	204 - 209 °C	[5]

Crystallographic Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for **1-(2-Furoyl)piperazine Hydrochloride**. The determination of the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction analysis.

For illustrative purposes, the following table presents typical crystallographic data that would be obtained from such an analysis, based on a related piperazine derivative.

Parameter	Example Value (for a related piperazine derivative)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.5503
b (Å)	11.2039
c (Å)	14.1007
α (°)	90
β (°)	96.951
γ (°)	90
Volume (Å ³)	2149.9
Z	4

Note: The data presented above is for a different piperazine derivative and serves only as an example of the parameters that would be determined from an X-ray crystallographic study of **1-(2-Furoyl)piperazine Hydrochloride**.^[7]

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure of **1-(2-Furoyl)piperazine Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopic Data (Predicted and from related compounds)

Proton	Chemical Shift (δ) ppm (Predicted)	Multiplicity
Furan H (3 positions)	6.5 - 7.8	m
Piperazine CH ₂ (4 positions)	3.0 - 4.0	m
Piperazine NH/NH ₂ ⁺	9.0 - 10.0	br s

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted and from related compounds)

Carbon	Chemical Shift (δ) ppm (Predicted)
Furan C=O	158 - 162
Furan C (4 positions)	110 - 150
Piperazine CH ₂ (4 positions)	40 - 50

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400	N-H Stretch	Secondary amine (piperazine)
~3100	C-H Stretch	Aromatic (furan)
~2900	C-H Stretch	Aliphatic (piperazine)
~1630	C=O Stretch	Amide
~1450	C-N Stretch	Amine
~1100	C-O-C Stretch	Furan

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The expected molecular ion peak for the free base (1-(2-Furoyl)piperazine) would be at m/z 180.20.

Expected Fragmentation Pattern

A common fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For 1-(2-Furoyl)piperazine, key fragments would likely arise from the loss of the furoyl group or cleavage within the piperazine ring.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(2-Furoyl)piperazine Hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to a range of 0-14 ppm.

- Employ a standard 90° pulse sequence.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to a range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum over a range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Biological Context and Signaling Pathway

1-(2-Furoyl)piperazine and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[\[8\]](#)[\[9\]](#) Overproduction of melanin can lead to hyperpigmentation disorders.

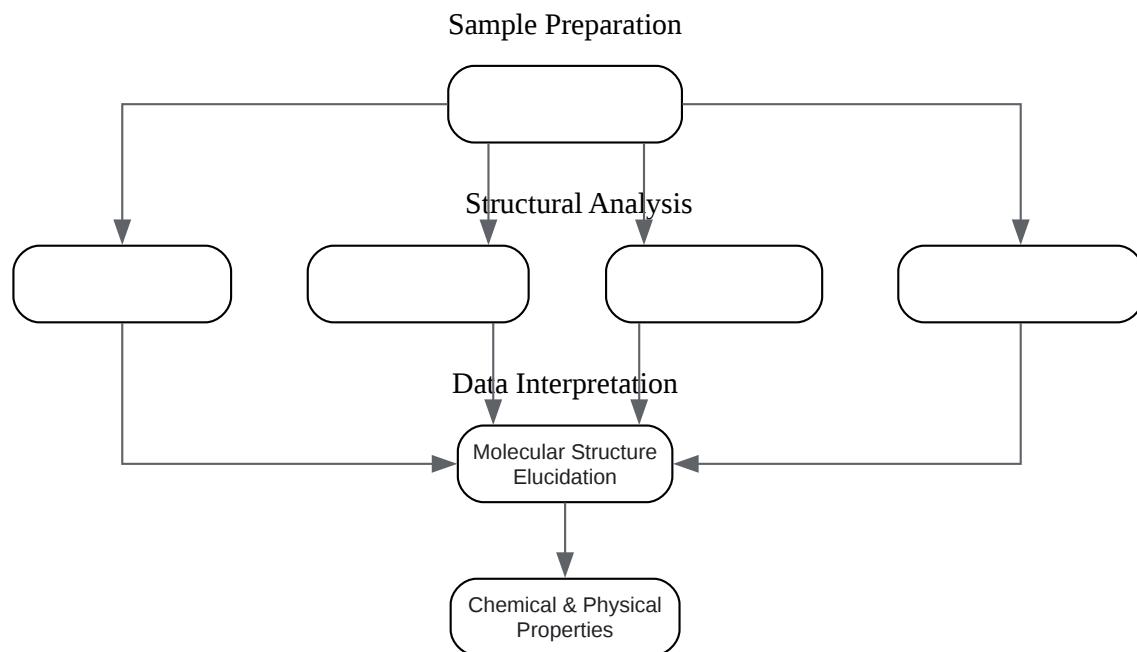
Tyrosinase Inhibition and the Melanin Biosynthesis Pathway

Melanin synthesis, or melanogenesis, primarily occurs in melanosomes within melanocytes. The process is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[\[1\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Dopaquinone is a crucial intermediate that can then be converted into either eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[\[10\]](#)[\[11\]](#)[\[13\]](#)

1-(2-Furoyl)piperazine acts as a tyrosinase inhibitor, likely by binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[\[8\]](#) This inhibition effectively blocks the initial steps of melanogenesis, leading to a reduction in melanin production.

Visualizations

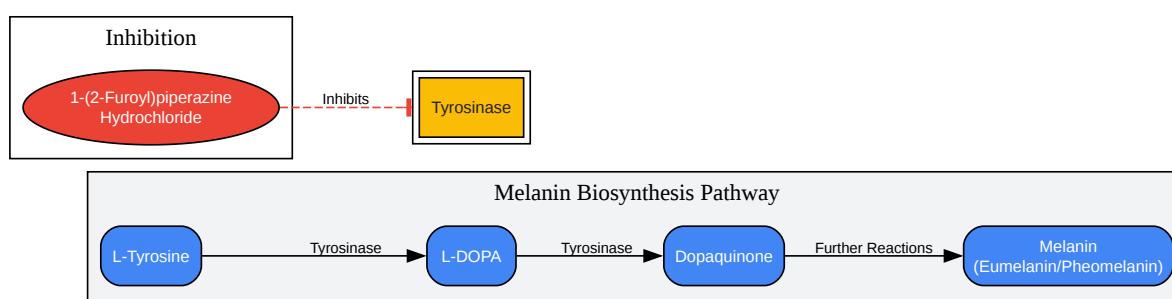
Experimental Workflow



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Caption: Workflow for the structural analysis of **1-(2-Furoyl)piperazine Hydrochloride**.

Tyrosinase Inhibition Signaling Pathway



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Caption: Inhibition of the melanin biosynthesis pathway by **1-(2-Furoyl)piperazine Hydrochloride**.

Conclusion

This technical guide has synthesized the available structural and spectroscopic data for **1-(2-Furoyl)piperazine hydrochloride**. While a definitive crystal structure remains to be determined, analysis via NMR, FT-IR, and mass spectrometry provides a solid foundation for its structural characterization. The role of this compound as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and analysis of this and related piperazine derivatives. Further investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate its three-dimensional structure and further inform structure-activity relationship studies.

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